![molecular formula C23H23O6P B14264986 Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate CAS No. 161179-36-8](/img/structure/B14264986.png)
Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are widely used in various industries, including perfumery and flavoring . This particular compound features a benzyl group attached to a butanoate ester, with a diphenoxyphosphoryl group providing additional functional complexity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate typically involves the esterification of butanoic acid with benzyl alcohol in the presence of a catalyst. The reaction can be facilitated by using acid chlorides or anhydrides as intermediates . Common catalysts include sulfuric acid or p-toluenesulfonic acid, which help in the removal of water to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to yield butanoic acid and benzyl alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Hydrolysis: Butanoic acid and benzyl alcohol.
Reduction: Benzyl alcohol and butanol.
Oxidation: Benzyl carboxylic acid and butanoic acid.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The diphenoxyphosphoryl group can interact with active sites of enzymes, potentially inhibiting or modifying their activity . The ester bond can be hydrolyzed in biological systems, releasing active metabolites that exert various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl butanoate: Another ester with a simpler structure, commonly used in flavoring and fragrances.
Methyl benzoate: An ester with a benzyl group, used in perfumery and as a solvent.
Phenyl acetate: An ester with a phenyl group, used in the synthesis of various organic compounds.
Uniqueness
Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate is unique due to its diphenoxyphosphoryl group, which provides additional functional properties and potential biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
161179-36-8 |
|---|---|
Molekularformel |
C23H23O6P |
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
benzyl 3-diphenoxyphosphoryloxybutanoate |
InChI |
InChI=1S/C23H23O6P/c1-19(17-23(24)26-18-20-11-5-2-6-12-20)27-30(25,28-21-13-7-3-8-14-21)29-22-15-9-4-10-16-22/h2-16,19H,17-18H2,1H3 |
InChI-Schlüssel |
PZJPMPAVOWAAIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)OCC1=CC=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


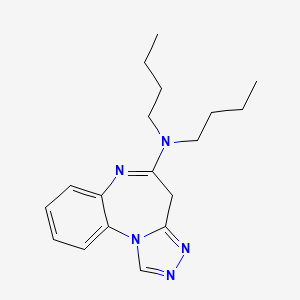
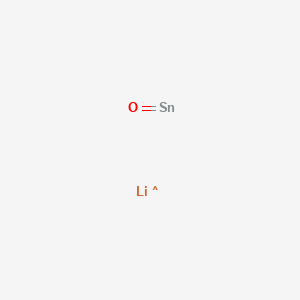

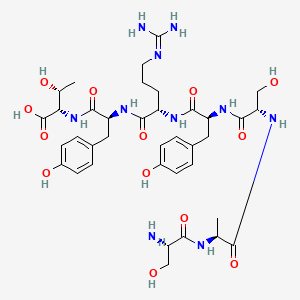
![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/structure/B14264956.png)
![2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14264957.png)
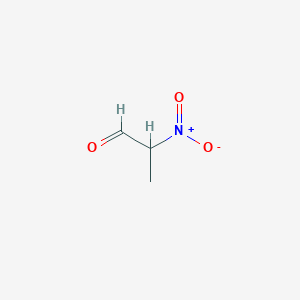
![Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-](/img/structure/B14264967.png)
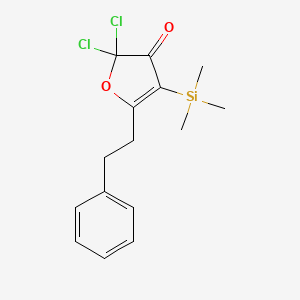
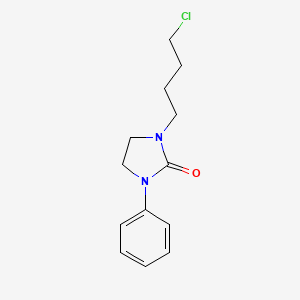
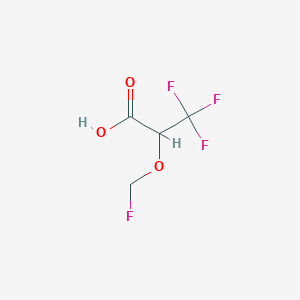
![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14264987.png)
![4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide]](/img/structure/B14264997.png)

